molecular formula C7H4Br2ClNO2 B12819629 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene

1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene

Cat. No.: B12819629
M. Wt: 329.37 g/mol
InChI Key: FHAIOQBWJCUFDB-UHFFFAOYSA-N
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Description

1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 3-chloro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene exerts its effects is primarily through its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The bromine atoms can participate in substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene include:

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2

InChI Key

FHAIOQBWJCUFDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CBr

Origin of Product

United States

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